molecular formula C155H250N42O44S B1591601 beta-Endorphin (1-31) CAS No. 59887-17-1

beta-Endorphin (1-31)

カタログ番号: B1591601
CAS番号: 59887-17-1
分子量: 3438 g/mol
InChIキー: HQALISCIMNBRAE-XJTHNYJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Endorphin (1-31) is an endogenous opioid neuropeptide and peptide hormone produced in certain neurons within the central nervous system and peripheral nervous system. It is one of three endorphins produced in humans, the others being alpha-endorphin and gamma-endorphin. Beta-Endorphin (1-31) plays significant roles in pain modulation, immune system function, reward, and stress responses .

準備方法

Synthetic Routes and Reaction Conditions: Beta-Endorphin (1-31) is synthesized through the cleavage of its precursor, pro-opiomelanocortin (POMC). The process involves multiple steps of enzymatic cleavage. Prohormone convertases 1 and 2 (PC1 and PC2) are primarily responsible for the cleavage of POMC into adrenocorticotrophic hormone biosynthetic intermediate and beta-lipotropic hormone. Further cleavage by PC2 produces beta-Endorphin (1-31) and gamma-lipotropic hormone .

Industrial Production Methods: Industrial production of beta-Endorphin (1-31) typically involves recombinant DNA technology. This method includes inserting the gene encoding POMC into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified through chromatographic techniques to obtain the final product .

化学反応の分析

Enzymatic Degradation Pathways

BE 1–31 undergoes rapid biotransformation in biological systems, particularly in inflamed tissues characterized by acidic pH (5.5) and elevated protease activity . Major enzymatic pathways include:

Hydrolytic Cleavage Sites

Cleavage PositionEnzymes InvolvedMajor Fragments ProducedMetabolic Stability (MRT*)
Tyr¹-Gly²AminopeptidasesBE 2–31Low
Lys⁹-Ser¹⁰DPP IVBE 1–9, BE 10–31Moderate
Leu¹⁷-Phe¹⁸Serine proteasesBE 1–17, BE 18–31High
Lys¹⁹-Asn²⁰Insulin-degrading enzymeBE 1–19, BE 20–31Moderate
Lys²⁸-Lys²⁹CarboxypeptidasesBE 1–28, BE 29–31Low

*Mean residence time (MRT) in inflamed tissue homogenates at pH 5.5 .

Key Enzymes and Conditions

  • DPP IV : Cleaves BE 1–31 at Lys⁹-Ser¹⁰, producing BE 1–9 and BE 10–31 .

  • Insulin-degrading enzyme : Generates BE 1–17 and BE 1–18 .

  • Acidic pH (5.5) : Accelerates degradation rates by 2–3× compared to pH 7.4 .

Major Metabolites and Pharmacological Activity

BE 1–31 fragments exhibit varying receptor affinities and functional roles:

FragmentReceptor Affinity (MOR > DOR > KOR)Pharmacological Effect
BE 1–31MOR: +++, DOR: ++, KOR: +Analgesia, immune modulation
BE 1–17MOR: +, DOR: +++, KOR: ++Partial agonist/antagonist
BE 1–13DOR: +++, KOR: ++Anti-inflammatory
BE 1–27MOR: -, DOR: -, KOR: -Antagonist (blocks analgesia)
BE 20–31Non-opioidUnknown

Notes :

  • BE 1–27 acts as a potent MOR antagonist, inhibiting BE 1–31’s analgesic effects .

  • N-terminal fragments (e.g., BE 1–17) retain partial MOR/DOR activity but lack full analgesic potency .

Impact of Tissue Environment

  • Inflamed tissue : Accelerates BE 1–31 degradation due to increased protease activity and acidic pH .

  • Metabolic stability : BE 1–31’s half-life in inflamed tissue homogenates is <15 minutes at pH 5.5, compared to >60 minutes in serum .

Structural Determinants of Reactivity

  • N-terminal Tyr¹ : Essential for opioid receptor binding; acetylation abolishes activity .

  • C-terminal residues (Lys²⁸–Gln³¹) : Influence proteolytic resistance. Truncation (e.g., BE 1–27) reduces stability and converts the peptide into an antagonist .

Therapeutic Implications

  • Enzyme inhibitors : Co-administration with DPP IV or insulin-degrading enzyme inhibitors could prolong BE 1–31’s analgesic effects .

  • Fragment-based drugs : BE 1–17 and BE 1–13 are candidates for targeting DOR/KOR in neuroinflammation .

科学的研究の応用

Pain Management

BE 1-31 has been extensively studied for its analgesic properties. It operates through multiple mechanisms:

  • Opioid Receptor Activation : BE 1-31 has a high affinity for MOR, contributing to its pain-relieving effects. Studies show that it can inhibit nociceptive signals from C- and Aδ-fibers, similar to morphine .
  • Biotransformation : In inflamed tissues, BE 1-31 undergoes rapid degradation, producing N-terminal fragments like BE 1-9 and BE 1-13 that retain analgesic properties . These fragments can modulate cAMP levels, indicating their role in pain signaling pathways.

Data Table: Analgesic Potency of Beta-Endorphin Fragments

FragmentOpioid Receptor AffinityAnalgesic Activity
BE 1-31HighStrong
BE 1-9ModeratePartial
BE 1-13ModerateSignificant
BE 1-27LowAntagonistic

Immune System Modulation

BE 1-31 plays a crucial role in the immune response:

  • Cytokine Modulation : Research indicates that BE 1-31 can influence cytokine release from immune cells, enhancing chemotaxis and proliferation without relying solely on opioid receptor pathways .
  • Inflammatory Response : During inflammation, leukocytes increase the production of BE 1-31, which may contribute to pain relief and tissue healing processes. The peptide's presence in inflamed tissues suggests a potential role in managing inflammatory conditions .

Behavioral Regulation

BE 1-31 has been implicated in various behavioral outcomes:

  • Stress Response : Studies indicate that BE 1-31 levels rise during stress, suggesting a protective role against stress-induced behaviors . It is involved in reward pathways, influencing behaviors related to food intake and addiction.

Case Study: Effects on Feeding Behavior

In a controlled study with rats, intracerebroventricular (icv) injections of BE 1-31 suppressed food intake significantly compared to controls. This effect was not observed with shorter fragments like BE 1-27 .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of BE 1-31:

  • Neuroinflammation : The peptide exhibits anti-inflammatory effects in neuronal tissues, which may be beneficial in neurodegenerative diseases .

Data Table: Neuroprotective Effects of Beta-Endorphin

ConditionObserved Effect
NeuroinflammationReduced inflammatory markers
Stress-induced damageImproved neuronal survival
Behavioral disordersModulation of anxiety-like behaviors

作用機序

Beta-Endorphin (1-31) exerts its effects primarily through binding to opioid receptors, including mu-opioid receptors, delta-opioid receptors, and kappa-opioid receptors. Upon binding, it inhibits adenylate cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). This inhibition leads to decreased neuronal excitability and reduced perception of pain . Additionally, beta-Endorphin (1-31) modulates immune responses and stress by interacting with various signaling pathways .

類似化合物との比較

生物活性

Beta-Endorphin (BE 1-31) is a prominent endogenous opioid peptide that plays crucial roles in various physiological processes, including pain modulation, immune response, and stress regulation. This article reviews the biological activity of BE 1-31, focusing on its mechanisms of action, biotransformation, and implications in health and disease.

Overview of Beta-Endorphin (1-31)

BE 1-31 is derived from the precursor pro-opiomelanocortin (POMC) and is primarily synthesized in the pituitary gland and central nervous system (CNS). It exhibits potent agonistic activity at mu-opioid receptors (MOR), delta-opioid receptors (DOR), and to a lesser extent at kappa-opioid receptors (KOR) . The structural integrity of BE 1-31 is critical for its biological activity, particularly the presence of the N-terminal tyrosine residue which is essential for its analgesic properties .

Opioid Receptor Interaction

BE 1-31 exerts its effects primarily through interaction with opioid receptors. The modulation of cyclic adenosine monophosphate (cAMP) levels serves as a key mechanism for assessing receptor activity. Research indicates that BE 1-31 and its N-terminal fragments can differentially modulate cAMP accumulation, with higher potency observed at MOR compared to DOR and KOR .

Biotransformation in Inflammatory Conditions

The biotransformation of BE 1-31 is significantly influenced by inflammatory conditions. Studies have shown that during inflammation, BE 1-31 undergoes rapid degradation into several N-terminal fragments such as BE 1-9, BE 1-11, and BE 1-13. These fragments exhibit varying degrees of receptor affinity and biological activity, suggesting that they may play a role in the analgesic effects observed in inflamed tissues .

Table 1: Biotransformation Products of Beta-Endorphin (1-31)

FragmentLengthOpioid Receptor ActivityPotency at MORPotency at DOR
BE 1-99Partial AgonistHighModerate
BE 1-1111AgonistModerateModerate
BE 1-1313AgonistModerateHigh
BE 1-1717AgonistLowModerate
BE 19-3113Minimal ActivityVery LowVery Low

Pain Management

BE 1-31 has been identified as a significant player in pain management due to its analgesic properties. Studies demonstrate that it effectively inhibits nociceptive signals from C-fiber and Aδ-fiber neurons . Its role in pain modulation highlights potential therapeutic applications for conditions involving chronic pain and inflammation.

Nonsuicidal Self-Injury (NSSI)

Recent research has explored the relationship between salivary levels of beta-endorphin and nonsuicidal self-injury (NSSI). A study indicated that individuals engaging in NSSI exhibited significantly lower levels of beta-endorphin immediately before self-injury acts compared to after engagement . This suggests that individuals may use self-injury as a mechanism to stimulate beta-endorphin release, thereby alleviating emotional distress.

Case Study: Salivary Beta-Endorphin Levels in NSSI

In a cohort study involving fifty-one female adults with repetitive NSSI:

  • Objective: To assess changes in salivary beta-endorphin levels pre-and post-NSSI.
  • Findings: Beta-endorphin levels were significantly lower before NSSI acts and increased post-engagement. The severity of injuries was positively correlated with beta-endorphin levels .

特性

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241)/t82-,83-,84-,85-,86+,87+,88+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-,127-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQALISCIMNBRAE-XJTHNYJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C155H250N42O44S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208602
Record name beta-Endorphin (1-31)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3438.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59887-17-1
Record name beta-Endorphin (1-31)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Endorphin (1-31)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。